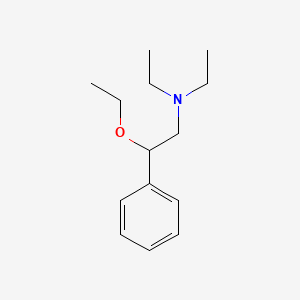
Phenethylamine, beta-ethoxy-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, beta-ethoxy-N,N-diethyl- is a substituted phenethylamine, a class of compounds known for their psychoactive and stimulant effects. This compound is structurally related to phenethylamine, a natural monoamine alkaloid that functions as a neuromodulator or neurotransmitter in the mammalian central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, beta-ethoxy-N,N-diethyl- typically involves the alkylation of phenethylamine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phenethylamine, beta-ethoxy-N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, beta-ethoxy-N,N-diethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenethylamine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter release and its potential as a neuromodulator.
Industry: Used in the formulation of dietary supplements and performance-enhancing products.
Mécanisme D'action
Phenethylamine, beta-ethoxy-N,N-diethyl- exerts its effects by interacting with various molecular targets in the central nervous system. It primarily acts as a neuromodulator, influencing the release of neurotransmitters such as dopamine and norepinephrine . The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and stimulant effects .
Comparaison Avec Des Composés Similaires
Phenethylamine, beta-ethoxy-N,N-diethyl- is structurally similar to other substituted phenethylamines, such as:
N,N-Diethylphenethylamine: Shares similar stimulant effects but differs in the position of the ethoxy group.
N-Ethyl-α-ethyl-phenethylamine: Another substituted phenethylamine with similar chemical and biological properties.
β-Methylphenethylamine: Known for its cardiovascular stimulant effects and used in dietary supplements.
Propriétés
Numéro CAS |
4152-26-5 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
2-ethoxy-N,N-diethyl-2-phenylethanamine |
InChI |
InChI=1S/C14H23NO/c1-4-15(5-2)12-14(16-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
Clé InChI |
NOGFDYMKSGPOPK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
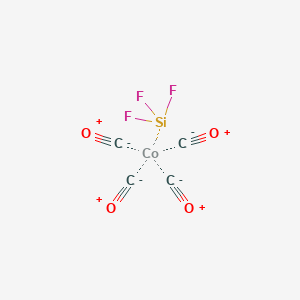
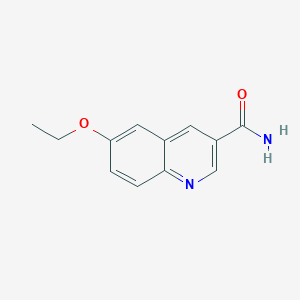
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
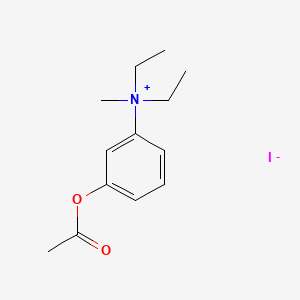


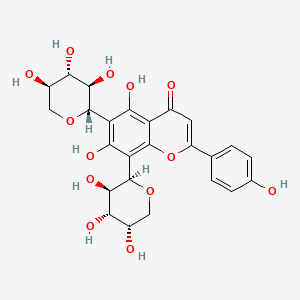

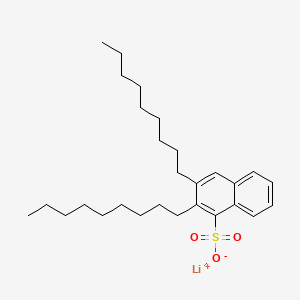
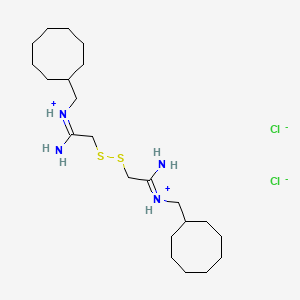

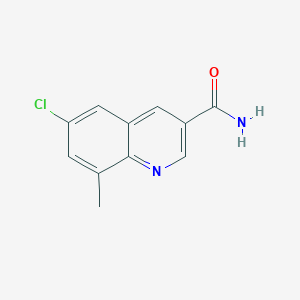
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
